6-(Cyclohexylamino)benzo[e]perimidin-7-one
Description
6-(Cyclohexylamino)benzo[e]perimidin-7-one is a compound belonging to the class of perimidines, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their versatile applications in various fields such as medicinal chemistry, industrial chemistry, and materials science .
Properties
IUPAC Name |
6-(cyclohexylamino)benzo[e]perimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21-15-9-5-4-8-14(15)20-18-16(22-12-23-20)10-11-17(19(18)21)24-13-6-2-1-3-7-13/h4-5,8-13,24H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVCRPCMXBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C4=C(C=C2)N=CN=C4C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(Cyclohexylamino)benzo[e]perimidin-7-one typically involves the cyclization of anthracenedione derivatives with formamide in the presence of a catalyst such as ammonium metavanadate (NH4VO3) in refluxing dimethylacetamide (DMA) . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-(Cyclohexylamino)benzo[e]perimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
6-(Cyclohexylamino)benzo[e]perimidin-7-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its ability to interact with various biological targets, including enzymes and receptors.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylamino)benzo[e]perimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
6-(Cyclohexylamino)benzo[e]perimidin-7-one can be compared with other similar compounds, such as:
Perimidine: A simpler structure with similar electronic properties but lacking the cyclohexylamino group.
Benzo[e]perimidin-7-one: Similar core structure but without the cyclohexylamino substitution.
Cyclohexylamino derivatives: Compounds with different core structures but containing the cyclohexylamino group, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the perimidine core and the cyclohexylamino group, which imparts distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
